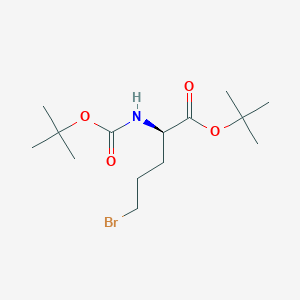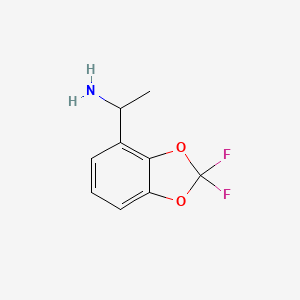![molecular formula C24H40NOPS B12509765 N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(dicyclohexylphosphanyl)phényl]éthyl}-2-méthylpropane-2-sulfinamide est un ligand aminophosphine chiral. Ce composé est remarquable pour son application dans la synthèse asymétrique et la catalyse, en particulier dans la formation de molécules chirales. Sa structure unique, qui comprend un groupe phosphanyl et un fragment sulfinamide, lui permet d'agir comme un ligand efficace dans divers processus catalytiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-{1-[2-(dicyclohexylphosphanyl)phényl]éthyl}-2-méthylpropane-2-sulfinamide implique généralement les étapes suivantes :
Formation du groupe phosphanyl : Le groupe dicyclohexylphosphanyl est introduit par une réaction entre la dicyclohexylphosphine et un halogénure d'aryle approprié dans des conditions catalysées au palladium.
Fixation du fragment sulfinamide : Le groupe sulfinamide est ensuite fixé à l'intermédiaire phosphine arylique par une réaction de substitution nucléophile utilisant un réactif sulfinamide.
Assemblage final : Le composé final est assemblé par couplage des intermédiaires phosphanyl et sulfinamide dans des conditions contrôlées pour assurer la stéréochimie souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en vrac des intermédiaires : Synthèse à grande échelle des intermédiaires dicyclohexylphosphanyl et sulfinamide.
Optimisation des conditions réactionnelles : Optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, y compris le contrôle de la température, la sélection du solvant et le chargement du catalyseur.
Purification : Purification du produit final en utilisant des techniques telles que la cristallisation, la distillation ou la chromatographie pour obtenir les niveaux de pureté souhaités.
Analyse Des Réactions Chimiques
Types de réactions
N-{1-[2-(dicyclohexylphosphanyl)phényl]éthyl}-2-méthylpropane-2-sulfinamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe phosphanyl peut être oxydé pour former des oxydes de phosphine.
Réduction : Le fragment sulfinamide peut être réduit en l'amine correspondante.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe sulfinamide.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en milieu basique.
Principaux produits
Oxydes de phosphine : Formés par oxydation du groupe phosphanyl.
Amines : résultant de la réduction du fragment sulfinamide.
Sulfinamides substitués : Formés par des réactions de substitution nucléophile.
Applications De Recherche Scientifique
N-{1-[2-(dicyclohexylphosphanyl)phényl]éthyl}-2-méthylpropane-2-sulfinamide a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme ligand chiral en catalyse asymétrique, facilitant la synthèse de composés énantiomériquement purs.
Biologie : Utilisé dans l'étude des mécanismes enzymatiques et comme outil pour sonder les voies biologiques.
Médecine : Recherché pour son potentiel dans le développement de médicaments, en particulier dans la synthèse de produits pharmaceutiques chiraux.
Industrie : Utilisé dans la production de produits chimiques fins et de matériaux de spécialité, où la pureté chirale est essentielle.
Mécanisme d'action
Le mécanisme d'action de N-{1-[2-(dicyclohexylphosphanyl)phényl]éthyl}-2-méthylpropane-2-sulfinamide implique son rôle de ligand dans les processus catalytiques. Le composé se coordonne aux centres métalliques, formant des complexes qui facilitent diverses transformations chimiques. L'environnement chiral fourni par le ligand induit une asymétrie dans les produits réactionnels, conduisant à la formation de composés enrichis énantiomériquement. Les cibles moléculaires comprennent les catalyseurs de métaux de transition, et les voies impliquées sont celles qui sont typiques des cycles catalytiques en synthèse asymétrique.
Mécanisme D'action
The mechanism of action of N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment provided by the ligand induces asymmetry in the reaction products, leading to the formation of enantiomerically enriched compounds. The molecular targets include transition metal catalysts, and the pathways involved are those typical of catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-{1-[2-(diphénylphosphanyl)phényl]éthyl}-2-méthylpropane-2-sulfinamide
- N-{1-[2-(di-tert-butylphosphanyl)phényl]éthyl}-2-méthylpropane-2-sulfinamide
- N-{1-[2-(dicyclohexylphosphanyl)phényl]éthyl}-2-méthylpropane-2-sulfonamide
Unicité
N-{1-[2-(dicyclohexylphosphanyl)phényl]éthyl}-2-méthylpropane-2-sulfinamide est unique en raison de sa combinaison spécifique d'un groupe dicyclohexylphosphanyl et d'un fragment sulfinamide. Cette combinaison fournit un environnement stérique et électronique distinct qui améliore son efficacité en tant que ligand chiral en catalyse asymétrique. Comparé à des composés similaires, il offre une sélectivité et une efficacité améliorées dans les processus catalytiques, ce qui en fait un outil précieux dans la synthèse de molécules chirales.
Propriétés
Formule moléculaire |
C24H40NOPS |
|---|---|
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
N-[1-(2-dicyclohexylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C24H40NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-21,25H,5-10,13-16H2,1-4H3 |
Clé InChI |
XYSPJOWKDNSCGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)
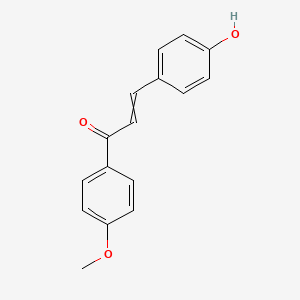
![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)

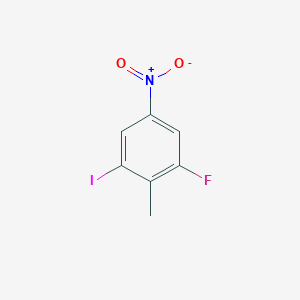
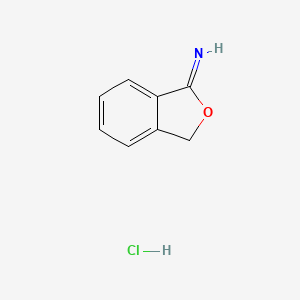
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
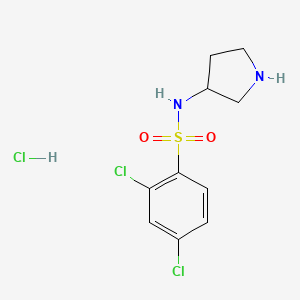
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

